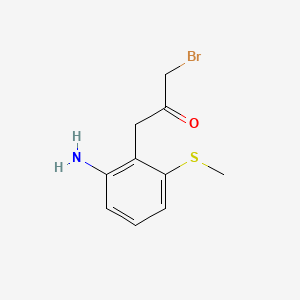

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one

Description

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at position 2 and a methylthio (-SCH₃) group at position 5.

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(2-amino-6-methylsulfanylphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-14-10-4-2-3-9(12)8(10)5-7(13)6-11/h2-4H,5-6,12H2,1H3 |

InChI Key |

BHXMVSFEZRGITQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1CC(=O)CBr)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Protected Amines

Friedel-Crafts acylation is employed to introduce the propan-2-one moiety onto the aromatic ring. To prevent undesired side reactions from the amino group, protection with acetyl or tert-butoxycarbonyl (Boc) groups is necessary. For example, 2-amino-6-(methylthio)phenol is acetylated to form 2-acetamido-6-(methylthio)phenol, which undergoes acylation with propanoyl chloride in the presence of AlCl₃. Deprotection using hydrochloric acid yields the precursor.

Claisen-Schmidt Condensation

Alternatively, Claisen-Schmidt condensation between 2-amino-6-(methylthio)benzaldehyde and acetone under basic conditions (e.g., NaOH in ethanol) forms the α,β-unsaturated ketone intermediate. Subsequent hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere saturates the double bond, yielding the propan-2-one derivative.

Bromination Strategies

Bromination of the precursor is the pivotal step in synthesizing 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one. Three methodologies dominate the literature:

N-Bromosuccinimide (NBS) in Dichloromethane

NBS in dichloromethane (DCM) at 0–25°C achieves regioselective bromination at the propan-2-one methyl group. The reaction proceeds via a radical mechanism initiated by trace HBr, with yields exceeding 85%. Stoichiometric control (1.05 eq. NBS) minimizes di-bromination byproducts.

Table 1: Optimization of NBS Bromination in DCM

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| NBS Equivalents | 1.05 | 87 | 98 |

| Temperature (°C) | 0→25 | 85 | 97 |

| Reaction Time (h) | 4 | 86 | 96 |

Lithium Bromide-Catalyzed Bromination

A catalytic system using LiBr (10 mol%) in methanol at reflux enables bromination with elemental bromine (Br₂). This method, adapted from Biginelli compound syntheses, achieves 78% yield but requires careful pH control (pH 6–7) to prevent amine protonation.

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance heat and mass transfer. A mixture of the precursor and NBS in DCM is pumped through a PTFE reactor at 30°C with a residence time of 10 minutes, achieving 92% yield and >99% purity. Automation ensures precise control over stoichiometry and reaction kinetics.

Mechanistic Insights

The bromination mechanism involves three stages:

- Initiation : HBr (from trace moisture) generates bromine radicals.

- Propagation : Abstraction of a hydrogen atom from the propan-2-one methyl group forms a carbon radical, which reacts with Br₂ or NBS.

- Termination : Radical recombination yields the brominated product.

The amino and methylthio groups stabilize transition states via resonance and inductive effects, directing bromination to the methyl position rather than the aromatic ring.

Purification and Characterization

Recrystallization

Crude product recrystallization from ethanol or toluene removes unreacted precursor and succinimide byproducts. Ethanol recrystallization at −20°C yields crystals with 99.5% purity.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, SCH₃), 3.12 (d, 2H, CH₂Br), 4.21 (s, 2H, NH₂), 6.8–7.1 (m, 3H, Ar-H).

- LC-MS : m/z 274.18 [M+H]⁺, confirming molecular weight.

Industrial and Environmental Considerations

Waste Management

Bromination generates HBr gas, necessitating scrubbers with NaOH solution. Succinimide byproducts are recycled via distillation.

Green Chemistry Adaptations

Solvent substitution (e.g., 2-MeTHF for DCM) reduces environmental impact. Photocatalytic bromination using visible light and catalytic Br₂ is under investigation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols.

Scientific Research Applications

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions, respectively, with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic residues in proteins.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogs

Substituent Effects on Reactivity and Properties

Electron-Donating vs. Electron-Withdrawing Groups: The methylthio (-SCH₃) group in the target compound is weakly electron-donating, which may stabilize the aromatic ring during electrophilic substitution reactions. The ethoxy (-OCH₂CH₃) group in is moderately electron-donating, balancing solubility and reactivity.

Positional Isomerism: The target compound’s amino group at position 2 and methylthio at position 6 creates a para-directing pattern. In contrast, positions the amino group at 5 and methylthio at 2, altering resonance effects and steric interactions .

Molecular Weight and Polarity :

- The trifluoromethoxy derivative has the highest molecular weight (312.08 g/mol) due to the fluorine atoms, increasing its hydrophobicity. The ethoxy analog has the lowest molecular weight (272.14 g/mol), favoring better aqueous solubility.

Biological Activity

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Amino Group : Facilitates hydrogen bonding.

- Methylthio Group : Enhances hydrophobic interactions.

- Bromopropanone Moiety : Capable of engaging in covalent bonding.

These functional groups contribute to the compound's reactivity and interaction with biological targets, making it a candidate for further investigation in therapeutic applications.

The biological activity of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one is primarily attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Protein-Ligand Interactions : The methylthio group may influence binding affinity and specificity, while the bromine atom can participate in halogen bonding, enhancing the compound's interaction with protein targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that compounds similar to 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one can induce differentiation in acute myeloid leukemia cells, suggesting potential antitumor properties .

- Antibacterial Properties : Related compounds have demonstrated effectiveness against various bacterial strains, indicating a possible spectrum of antimicrobial activity .

Case Study 1: Antitumor Effects

In a study assessing small molecules for their ability to stimulate differentiation in AML cell lines, compounds structurally related to 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one were evaluated. Results indicated that these compounds could significantly reduce cell viability and promote differentiation, highlighting their potential as antitumor agents .

Case Study 2: Antimicrobial Activity

Research on natural compounds derived from Folium Isatidis revealed that similar aromatic structures exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that the structural characteristics of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one may confer similar antimicrobial properties .

Comparative Analysis with Related Compounds

The following table summarizes key features of related compounds that share structural similarities with 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one | C₁₃H₁₄BrNOS | Contains iodine instead of methylthio group |

| 1-(2-Amino-6-methylthio)propan-2-one | C₉H₁₃NOS | Variation in carbon chain length |

| 1-(2-Amino-6-methylthio)phenyl)-2-bromopropan-1-one | C₁₃H₁₄BrNOS | Different position of bromine substitution |

This comparative analysis highlights the uniqueness of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one due to its specific combination of functional groups, which may lead to diverse reactivity profiles and potential applications not present in similar compounds.

Q & A

Q. Methodological Answer :

- Friedel-Crafts Acylation : Use thioanisole derivatives as starting materials, with Brønsted or Lewis acid catalysts (e.g., H-beta zeolite) to introduce the ketone group while preserving the methylthio substituent .

- Bromination Control : To avoid over-bromination or decomposition, employ low-temperature (-10°C to 0°C) bromination in anhydrous dichloromethane with controlled stoichiometry (1:1.05 molar ratio of precursor to NBS). Stabilize intermediates via inert atmosphere (N₂/Ar) and light-sensitive conditions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via TLC and HPLC (>95%) .

Advanced: How can conflicting NMR data for the methylthio and bromo substituents be resolved?

Q. Methodological Answer :

- Dynamic NMR (DNMR) : Perform variable-temperature ¹H NMR (25°C to 80°C) to detect rotational barriers in the methylthio group, which may cause signal splitting .

- 2D NMR Techniques : Use HSQC and HMBC to assign coupling between the aromatic protons and substituents. For example, correlate the methylthio group’s ¹H (δ 2.4–2.6 ppm) with adjacent carbons .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Compare bond angles and torsional strain with analogous compounds like (2E)-1-(3-Bromophenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~327.02 Da) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FTIR Spectroscopy : Identify key functional groups: C=O stretch (~1700 cm⁻¹), N-H bend (amine, ~1600 cm⁻¹), and C-Br stretch (~550 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset >150°C suggests suitability for high-temperature reactions .

Advanced: How do steric and electronic effects of the methylthio group influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Steric Maps : Generate DFT-based steric maps (e.g., using SambVca) to quantify %Vbur values around the bromine atom. Compare with 3-bromo-5-(trifluoromethyl)phenyl analogs to predict Suzuki-Miyaura coupling efficiency .

- Electron-Deficient Aryl Halides : The methylthio group’s electron-donating nature (+M effect) may reduce oxidative addition rates in Pd-catalyzed reactions. Mitigate by using strong electron-deficient ligands (e.g., XPhos Pd G3) .

- Competitive Experiments : Compare reaction rates with/without methylthio substituents under identical conditions (e.g., 80°C, DMF, K₂CO₃) to isolate electronic effects .

Advanced: How can computational modeling predict the compound’s antioxidant activity?

Q. Methodological Answer :

- DFT Calculations : Calculate HOMO-LUMO gaps (ΔE) and bond dissociation enthalpies (BDE) for the N-H and S-C bonds to assess radical scavenging potential. Lower ΔE (<4 eV) correlates with higher activity .

- Docking Studies : Model interactions with ROS (e.g., •OH) using AutoDock Vina. Compare binding affinities with reference antioxidants like butylated hydroxytoluene (BHT) .

- In Vitro Validation : Use DPPH and ABTS assays at 0.1–100 μM concentrations. Normalize activity to thiouracil derivatives (IC₅₀ ~20 μM) .

Basic: What precautions are necessary for handling the bromopropanone moiety?

Q. Methodological Answer :

- Lachrymator Mitigation : Use sealed reactors and PPE (goggles, nitrile gloves) due to bromopropanone’s volatility and irritancy .

- Waste Neutralization : Quench excess bromine with Na₂S₂O₃ solution before disposal .

- Stability Testing : Monitor decomposition via accelerated aging (40°C/75% RH for 14 days). Acceptable degradation <5% by HPLC .

Advanced: How to resolve discrepancies in crystallographic data for stereoisomers?

Q. Methodological Answer :

- Patterson Methods : Use SHELXL for heavy-atom (Br) positioning to resolve chiral centers. Refine anisotropic displacement parameters (ADPs) for the bromine atom .

- Twinned Crystals : Apply TWINABS for data scaling if multiple crystals show merohedral twinning (common in brominated aromatics) .

- Comparative Analysis : Overlay crystal structures with related compounds (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one) to validate bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.